molecular formula C11H17NO2S B188888 N,N-Diethyl-p-toluenesulfonamide CAS No. 649-15-0

N,N-Diethyl-p-toluenesulfonamide

Cat. No. B188888
CAS RN: 649-15-0
M. Wt: 227.33 g/mol
InChI Key: AOJBACHWNDMRQP-UHFFFAOYSA-N
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Description

“N,N-Diethyl-p-toluenesulfonamide” is a chemical compound with the linear formula C11H17NO2S . It is a useful reactant in organic synthesis .


Molecular Structure Analysis

The molecular structure of “N,N-Diethyl-p-toluenesulfonamide” is represented by the linear formula C11H17NO2S . The average molecular weight is 227.323 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N-Diethyl-p-toluenesulfonamide” include a molecular weight of 227.32 , and a linear formula of C11H17NO2S . More specific properties such as density, boiling point, and others are not provided in the search results .

Scientific Research Applications

Organic Chemistry

“N,N-Diethyl-p-toluenesulfonamide” is a type of p-Toluenesulfonamides . These compounds are often used as protecting groups in organic synthesis . The process involves the reaction of p-toluenesulfonyl chloride with amines to produce sulfonamides, which can then be further modified . The chemical structures of these compounds are validated with IR, Mass spectra, NMR as well as elemental analytical data .

Antibacterial Research

A study compared the antibacterial activity of N,N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide counterparts . The study involved the synthesis of sulfonamides from p-toluenesulfonyl chloride and amino acids, which were then modified to achieve N,N-diethylamido substituted p-toluenesulfonamides . These compounds were screened against Escherichia coli and Staphylococcus aureus . It was found that the α-toluene sulfonamides were more active than their p-toluenesulfonamide counterparts . The most potent antibacterial compound on S. aureus had an MIC value of 3.12 μg mL -1, while the best antibacterial motif against E. coli had an MIC value of 12.5 μg mL -1 .

Precursor to Diazomethane

“N,N-Diethyl-p-toluenesulfonamide” is used as a relatively safe and easily handled precursor to diazomethane, which is toxic and unstable . Diazald has become the favored commercially available precursor for the synthesis of diazomethane, compared to reagents like N-methyl-N-nitrosourea and N-methyl-N’-nitro-N-nitrosoguanidine, which are less thermally stable and more toxic and mutagenic, respectively .

Synthesis of Sulfonamides

“N,N-Diethyl-p-toluenesulfonamide” can be synthesized from sulfonic acids or its sodium salts under microwave irradiation . This method has shown a good functional group tolerance, and is high yielding .

N-Alkylation of Sulfonamides

A borrowing hydrogen approach using a well-defined and bench-stable Mn (I) PNP pincer precatalyst enables an efficient manganese-catalyzed N-alkylation of sulfonamides with benzylic and simple primary aliphatic alcohols as alkylating agents . A diverse range of aryl and alkyl sulfonamides undergoes mono-N-alkylation in excellent yields .

Synthesis of N-Arylsulfonamides

A mild and efficient reaction of amine derived sulfonate salts in the presence of cyanuric chloride, triethylamine as base, and anhydrous acetonitrile as solvent at room temperature gives the corresponding sulfonamides in good to excellent yields .

Synthesis of Tos-Protected Amino Groups

A borrowing hydrogen approach using a well-defined and bench-stable Mn (I) PNP pincer precatalyst enables an efficient manganese-catalyzed N-alkylation of sulfonamides with benzylic and simple primary aliphatic alcohols as alkylating agents . A diverse range of aryl and alkyl sulfonamides undergoes mono-N-alkylation in excellent yields .

Pd-Catalyzed Sulfonamidation of Aryl Nonafluorobutanesulfonates

A biaryl phosphine ligand, t-BuXPhos and K3PO4 in tert-amyl alcohol was found to be the optimal base-solvent combination for a Pd-catalyzed sulfonamidation of aryl nonafluorobutanesulfonates . The reaction conditions were tolerant of various functional groups .

Synthesis of N-Arylsulfonamides

A mild and efficient method for the synthesis of N-arylsulfonamides in the presence of CuCl as catalyst proceeds readily at room temperature in an open flask using a variety of sulfonyl azides and boronic acids without any base, ligand, or additive .

Deprotection

Under irradiation of 407 nm LEDs using sodium formate as reductant and thiol as hydrogen atom transfer agent, a variety of (hetero)aryl chlorides, bromides, and iodides can be reduced to the corresponding (hetero)arenes .

Commercial Availability

“N,N-Diethyl-p-toluenesulfonamide” is commercially available and can be purchased from various chemical suppliers .

Safety And Hazards

“N,N-Diethyl-p-toluenesulfonamide” is sold as-is without any warranty of merchantability, fitness for a particular purpose, or against infringement of intellectual property rights of a third party . It is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas .

properties

IUPAC Name

N,N-diethyl-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-4-12(5-2)15(13,14)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJBACHWNDMRQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30215221
Record name p-Toluenesulfonamide, N,N-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30215221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-p-toluenesulfonamide

CAS RN

649-15-0
Record name N,N-Diethyl-4-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=649-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Toluenesulfonamide, N,N-diethyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000649150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Diethyl-p-toluenesulfonamide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22501
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Record name p-Toluenesulfonamide, N,N-diethyl-
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URL https://comptox.epa.gov/dashboard/DTXSID30215221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Diethyl-p-toluenesulfonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
IG Zenkevich, DA Nikitina, TA Kornilova - Russian Journal of Physical …, 2021 - Springer
Recurrent approximation of retention times in reversed-phase high performance liquid chromatography (RP-HPLC), t R (C + ΔC) = at R (C) + b, where C is the acetonitrile concentration …
Number of citations: 5 link.springer.com
M NISHIKAWA, Y INABA… - Chemical and …, 1983 - jstage.jst.go.jp
Amination of p-toluenesulfinic acid with O-mesitylenesulfonylhydroxylamine in dichloromethane gave p-toluenesulfonamide (4) together with mesitylenesulfonic anhydride (6). Similarly, …
Number of citations: 15 www.jstage.jst.go.jp
AJ Speziale, LR Smith - The Journal of Organic Chemistry, 1962 - ACS Publications
Since this reaction is reversible2 and since iminium salts (II) may be viewed as a type of amido chloride, 3 an alternate synthesis of chlorinated vinylamines by way of chloroacetamido …
Number of citations: 49 pubs.acs.org
DR Dill, RL McKinley - Journal of Chromatographic Science, 1968 - academic.oup.com
A unique procedure for rapidly determining relative thermal stabilities of substituted toluenesulfonamides has been developed. The order of increasing thermal stabilities was …
Number of citations: 5 academic.oup.com
RM Moriarty - The Journal of Organic Chemistry, 1965 - ACS Publications
The nmr spectra of several N, N'-dialkylsulfinamides have been determined. Geminal protons adjacent the sulfinamido group are magnetically nonequivalent and display an AB rather …
Number of citations: 59 pubs.acs.org
EP Kuhn, JM Suflita - Hazardous waste and hazardous materials, 1989 - liebertpub.com
A literature survey of ground water contaminants indicated that aquifers are repositories for hazardous wastes, including N- and S-substituted benzene derivatives. We therefore …
Number of citations: 55 www.liebertpub.com
H Minato, K Yamaguchi, T Miura, M Kobayashi - Chemistry Letters, 1976 - journal.csj.jp
When p-Tol-SO 2 -SMe and CF 3 -SO 3 Me were allowed to react in a sealed tube, p-Tol-SO 2 - ⊕ SMe 2 CF 3 -SO 2 \ominus was isolated as crystals, which upon reaction with Et 2 NH …
Number of citations: 5 www.journal.csj.jp
RK Summerbell, AL Burlingame… - The Journal of …, 1962 - ACS Publications
Many of the properties of the disubstituted p-dioxanes parallel closely those of the disubstituted cyclohexanes. Thepreferential formation1-4 under equilibration conditions of the trans-2, …
Number of citations: 7 pubs.acs.org
PT Cottrell - 1972 - search.proquest.com
One hundred and thirty-six years ago, Michael Faraday noticed the evolution of gaseous organic products during the electrolysis of acetate solutions. This discovery had all the …
Number of citations: 2 search.proquest.com
IG Zenkevich, A Derouiche, DA Nikitina - Molecules, 2023 - mdpi.com
Some polar analytes (X) can reversibly form hydrates in water-containing eluents under the conditions of reversed-phase HPLC analysis, X + H 2 O ⇄ X × H 2 O. One of the methods to …
Number of citations: 1 www.mdpi.com

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